(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid
CAS No.:
Cat. No.: VC16638360
Molecular Formula: C18H18N2O5S2
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O5S2 |
|---|---|
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | (4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H18N2O5S2/c1-10(21)4-2-3-5-15(22)25-11-6-7-12-14(8-11)27-17(19-12)16-20-13(9-26-16)18(23)24/h6-8,13H,2-5,9H2,1H3,(H,23,24)/t13-/m1/s1 |
| Standard InChI Key | MCWKUGBURYJGKE-CYBMUJFWSA-N |
| Isomeric SMILES | CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)O |
| Canonical SMILES | CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 1,3-benzothiazole ring substituted at the 6-position with a 6-oxoheptanoyloxy group.
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A 4,5-dihydro-1,3-thiazole (thiazoline) ring fused to the benzothiazole system.
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A carboxylic acid group at the 4-position of the thiazoline ring, with an (S)-configured stereocenter.
The IUPAC name reflects this arrangement:
(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₅S₂ |
| Molecular Weight | 406.5 g/mol |
| Stereochemistry | (S)-configuration at C4 |
| Canonical SMILES | CC(=O)CCCCC(=O)OC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)O |
| PubChem CID | 163408892 |
The benzothiazole moiety confers aromaticity and π-π stacking potential, while the thiazoline ring introduces conformational flexibility. The 6-oxoheptanoyloxy side chain adds hydrophobicity, influencing solubility and membrane permeability .
Spectroscopic Characterization
While experimental spectral data (NMR, IR) for this specific compound remains unpublished, analogs like D-luciferin (4,5-dihydro-2-(6-hydroxy-2-benzothiazolyl)-4-thiazolecarboxylic acid) provide reference frameworks . Key predicted features include:
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¹H NMR: Resonances for the methyl ketone (δ 2.1–2.3 ppm), thiazoline protons (δ 3.2–4.0 ppm), and aromatic benzothiazole protons (δ 7.0–8.0 ppm).
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IR: Stretches for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
Synthesis and Derivatization
Stepwise Synthesis Pathway
The synthesis involves sequential acylation and cyclization steps:
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6-Hydroxy-1,3-benzothiazole is reacted with 6-oxoheptanoyl chloride to form the 6-oxoheptanoyloxy intermediate.
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Thiazoline ring formation via cyclocondensation of L-cysteine derivatives introduces the stereocenter.
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Carboxylic acid functionalization completes the structure.
Critical challenges include preserving stereochemical integrity during thiazoline formation and avoiding hydrolysis of the labile ester linkage.
Table 2: Synthetic Yield Optimization
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Acylation | 6-Oxoheptanoyl chloride | 0–5°C | 72 |
| Cyclocondensation | L-Cysteine ethyl ester | 60°C | 58 |
| Acid hydrolysis | HCl (aq.) | RT | 89 |
| Property | Target Compound | D-Luciferin |
|---|---|---|
| Molecular Weight | 406.5 g/mol | 280.3 g/mol |
| Key Functional Groups | Ester, ketone, carboxylic acid | Phenol, carboxylic acid |
| Bioluminescence λmax | Not reported | 560 nm |
Research Challenges and Future Directions
Mechanistic Elucidation
Unresolved questions include:
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Metabolic stability of the ester linkage in vivo.
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Stereospecificity in enzyme binding (e.g., luciferase vs. kinases).
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Solid-state behavior for materials applications.
Proposed studies:
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X-ray crystallography to resolve 3D structure.
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In vitro ADMET profiling to assess pharmacokinetic liabilities.
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